

# Technical Deep Dive: Propylamine Hydroiodide Characterization via NMR

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## Compound of Interest

Compound Name: Propylamine Hydroiodide

CAS No.: 14488-45-0

Cat. No.: B1434584

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## Executive Summary & Strategic Context

**Propylamine Hydroiodide (PAI)** (CAS: 14488-45-0), also known as

-propylammonium iodide, has transitioned from a standard organic intermediate to a critical reagent in the field of Perovskite Photovoltaics (PV). It serves as a bulky organic cation spacer in 2D Ruddlesden-Popper perovskites and a surface passivation agent in high-efficiency 3D perovskite solar cells.

For researchers in PV material synthesis, the purity of PAI is non-negotiable. Trace impurities—specifically water, excess hydroiodic acid (HI), or oxidation products like iodine (

)—can induce non-radiative recombination centers in perovskite films, severely degrading device performance.

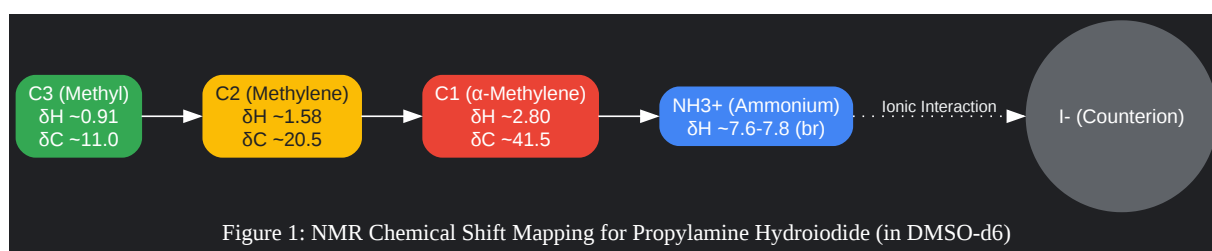
This guide provides a definitive protocol for the structural validation and purity assessment of PAI using Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike standard organic characterization, the analysis of ammonium salts requires specific solvent considerations to visualize exchangeable protons.

# Structural Analysis & Spectral Prediction

## Chemical Structure & Atom Mapping

The PAI molecule consists of a linear propyl chain terminated by an ammonium group, balanced by an iodide counterion.

Formula:



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Figure 1: Structural connectivity mapped to expected  $^1H$  and  $^{13}C$  chemical shifts in DMSO-d6.

## $^1H$ NMR Assignments (400 MHz, DMSO-d6)

The choice of DMSO-d6 is critical. In protic solvents like

, the ammonium protons (

) undergo rapid exchange with the solvent deuterium, causing the signal to disappear. DMSO-d6 preserves this signal, allowing for stoichiometric verification of the salt formation.

Position	Group	Multiplicity	Shift (ppm)	Coupling ( , Hz)	Interpretation
H-a		Triplet ( )	0.91	~7.4	Terminal methyl group. Classic triplet splitting by adjacent .
H-b		Sextet ( )	1.58	~7.4	Middle methylene. Split by both methyl and -methylene protons.
H-c		Triplet ( )*	2.80 - 2.85	~7.5	-Methylene. Deshielded by the cationic nitrogen. May appear broad.[1]
H-d		Broad Singlet	7.60 - 7.80	N/A	Ammonium protons. Integration should be close to 3.0 relative to terminal methyl.

“

*Expert Insight: The shift of the*

-methylene (H-c) is a diagnostic indicator of salt formation. In free propylamine, this signal appears upfield (~2.5 ppm). The downfield shift to ~2.80 ppm confirms protonation of the amine.

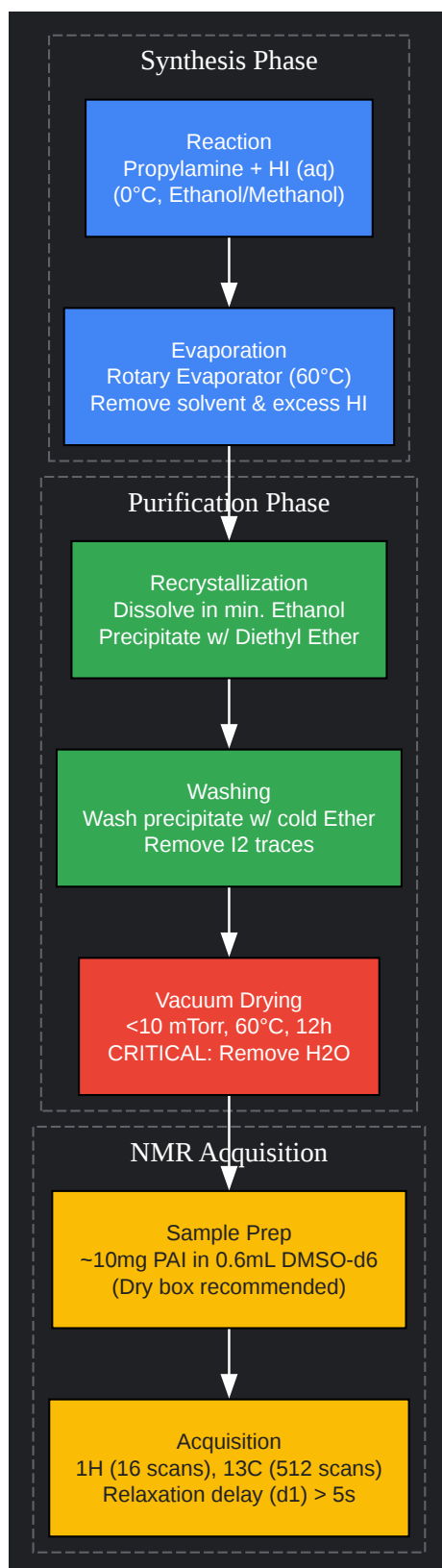
## 13C NMR Assignments (100 MHz, DMSO-d6)

Carbon NMR provides a fingerprint for the carbon backbone and is less sensitive to concentration effects than proton NMR.

Carbon	Shift (ppm)	Environment
C-3	10.8 - 11.2	Methyl carbon (shielded).
C-2	20.0 - 21.5	Middle methylene.
C-1	41.0 - 42.0	-Carbon attached to Nitrogen.

## Experimental Protocol: From Synthesis to Spectra Synthesis & Purification Workflow

High-quality NMR data starts with high-quality synthesis. The following workflow ensures the removal of excess HI and water before spectral acquisition.



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Figure 2: Synthesis, purification, and characterization workflow for **Propylamine Hydroiodide**.

## Sample Preparation Protocol

Objective: Prepare a sample free of atmospheric moisture to accurately assess intrinsic water content.

- Environment: Perform sample preparation in a  
  
or  
  
filled glovebox if checking for strict anhydrous specifications. PAI is hygroscopic.
- Solvent: Use DMSO-d6 (99.9% D) with TMS (0.03% v/v) as an internal standard.
  - Why not  
  
? PAI has poor solubility in chloroform.
  - Why not  
  
? As mentioned,  
  
exchanges with ammonium protons, preventing the quantification of the amine group.
- Concentration: Dissolve 10–15 mg of PAI in 0.6 mL of solvent.
  - Note: Higher concentrations can cause peak broadening of the ammonium signal due to increased viscosity and hydrogen bonding networks.

## Data Interpretation & Troubleshooting Common Impurities

When analyzing the spectrum, look for these specific impurity markers:

Impurity	<sup>1</sup> H Shift (DMSO-d <sub>6</sub> )	Source	Remediation
Water ( )	~3.33 ppm (s)	Hygroscopic absorption or wet solvent.	Dry sample under high vacuum (>12h). Use ampoule-sealed DMSO.
Ethanol	1.05 (t), 3.44 (q), 4.35 (OH)	Recrystallization solvent residue.	Extended vacuum drying at 60°C.
Diethyl Ether	1.09 (t), 3.38 (q)	Washing solvent residue.	Brief vacuum drying (ether is volatile).
Free Amine	-CH <sub>2</sub> shifts upfield to ~2.5	Incomplete protonation.	Recrystallize with slight excess HI, then wash thoroughly.

## The "Invisible" Impurity:

Free iodine (

) is not directly visible in <sup>1</sup>H NMR. However, its presence (indicated by a yellow/brown sample color) can cause paramagnetic broadening of peaks or slight chemical shift perturbations due to oxidation of the iodide to triiodide (

).

- Visual Check: The DMSO solution should be clear and colorless. A yellow tint indicates oxidation.

## Quantitative NMR (qNMR) for Purity Assay

To determine the absolute purity (wt%) for solar cell formulations:

- Internal Standard: Add a precise mass of Maleic Acid or Benzyl Benzoate (non-volatile, distinct peaks) to the NMR tube.
- Pulse Sequence: Use a long relaxation delay ( ) to ensure full relaxation of all nuclei (T<sub>1</sub> relaxation).

- Calculation:

Where

=Integral,

=Number of protons,

=Molar mass,

=Mass weighed.

## References

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